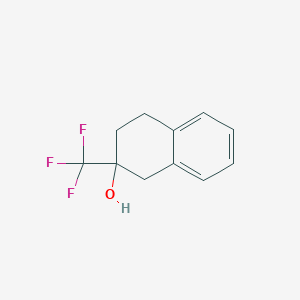
2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that features a trifluoromethyl group attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor. For instance, the trifluoromethylation of 2-oxo-malonates using the Ruppert-Prakash reagent (Me3SiCF3) in the presence of a catalytic amount of bases such as tetramethylammonium fluoride (TMAF) or lithium acetate (LiOAc) in tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature has been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar trifluoromethylation reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. The use of environmentally friendly and cost-effective methods is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its unique chemical properties make it useful in studying biological systems and interactions.
Industry: Used in the production of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-(trifluoromethyl)-2H-chromenes: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
2-Hydroxy-2-(trifluoromethyl)malonates: Another class of compounds with a trifluoromethyl group, used in various synthetic applications.
Uniqueness
2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H11F3O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10(15)6-5-8-3-1-2-4-9(8)7-10/h1-4,15H,5-7H2 |
InChI Key |
SNJAOOHYPMEKLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13720212.png)

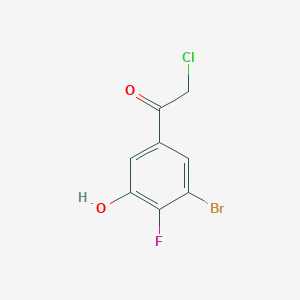
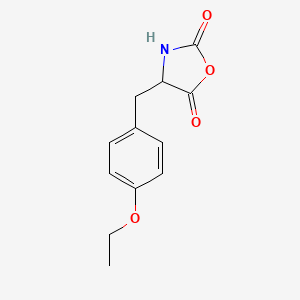
![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)

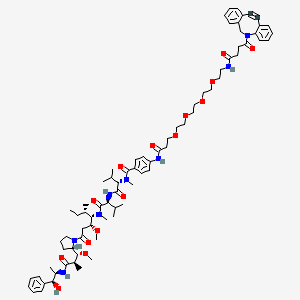
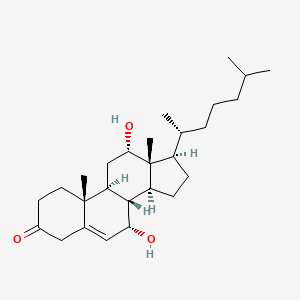

![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
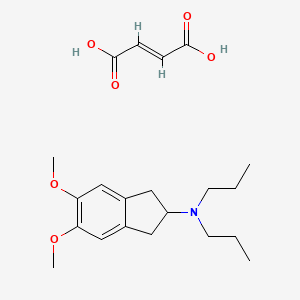
![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)

![Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B13720309.png)
